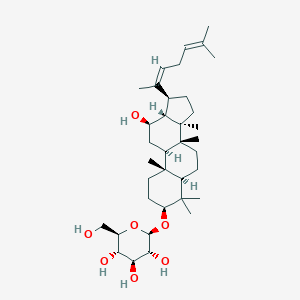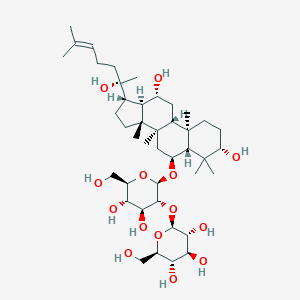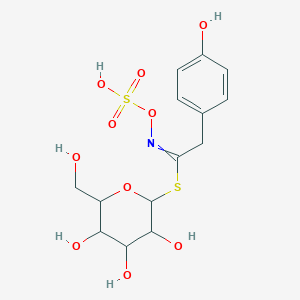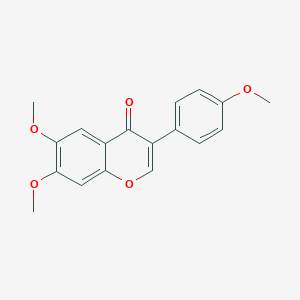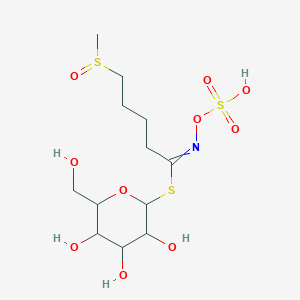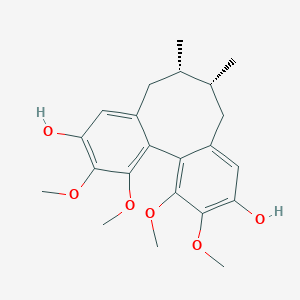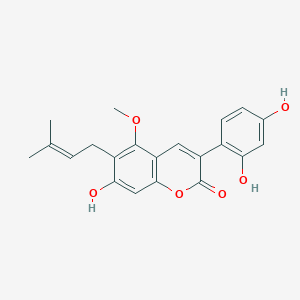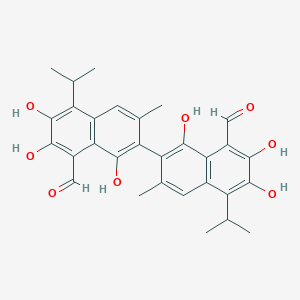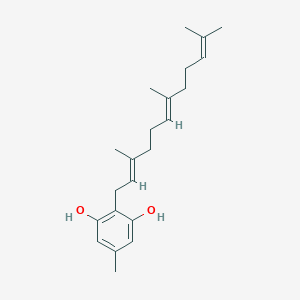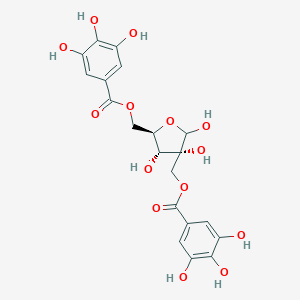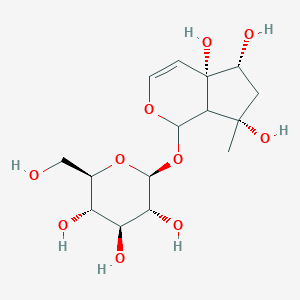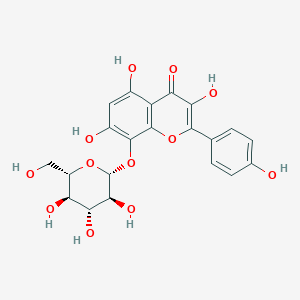
Herbacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbacin is a natural product that has been widely used in traditional medicine for centuries. It is derived from the leaves of the herbaceous plant, Centella asiatica, which is native to Asia and Africa. Herbacin has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and wound-healing effects. In recent years, there has been growing interest in the scientific research application of Herbacin, particularly its mechanism of action and its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Multi-Target Strategy in Diabetes and Obesity
Salacia roots, used in Ayurvedic medicine for diabetes and obesity, have been shown to modulate multiple targets related to these conditions. Notably, they impact peroxisome proliferator-activated receptor-alpha-mediated lipogenic gene transcription, angiotensin II type 1 receptor, alpha-glucosidase, aldose reductase, and pancreatic lipase. These multifaceted actions contribute to the observed improvements in type 2 diabetes and obesity-associated complications in both humans and rodents. Active constituents like mangiferin, salacinol, kotalanol, and kotalagenin 16-acetate are partly responsible for these multi-target regulatory activities, suggesting that traditional medicine like Salacia roots can provide a comprehensive approach to managing diabetes and obesity (Li, Huang, & Yamahara, 2008).
Cardiovascular Disease Prevention and Lipid Management
Niacin, also known as nicotinic acid, has been used for over 40 years in the prevention and treatment of coronary heart disease. It has consistently demonstrated reductions in clinical events and lesion improvement, including a significant reduction in mortality. Differences in trial designs and populations have led to varied outcomes, but overall, niacin effectively manages dyslipidemia, a key factor in cardiovascular disease. It does so by modulating lipoproteins and possessing antioxidant and anti-inflammatory properties, offering a valuable medication for cardiovascular risk reduction (Superko, Zhao, Hodis, & Guyton, 2017).
Stroke Recovery and Neuroplasticity
Niacin has been identified as a potential therapeutic agent for stroke recovery. It promotes synaptic plasticity and axon growth in the ischemic brain, which is mediated by brain-derived neurotrophic factor and tropomyosin-related kinase B pathways. This suggests a significant role for niacin in enhancing neurological recovery post-stroke (Cui, Chopp, Zacharek, Roberts, Buller, Ion, & Chen, 2010).
Dermatological Applications
Niacinamide, an amide of vitamin B3, exhibits various dermatological benefits when applied topically. Its bioavailability ensures antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects. Niacinamide influences NFκB-mediated transcription of signaling molecules by inhibiting nuclear poly (ADP-ribose) polymerase-1, showcasing its potential in treating various skin conditions (Wohlrab & Kreft, 2014).
Herbicidal Activity
Nicotinic acid, also known as niacin, has been used as a basis for developing new herbicides. A study synthesizing a series of N-(arylmethoxy)-2-chloronicotinamides revealed that some derivatives exhibited excellent herbicidal activity, providing a pathway for the development of more effective and natural-product-based herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Propiedades
Número CAS |
11021-22-0 |
|---|---|
Nombre del producto |
Herbacin |
Fórmula molecular |
C21H20O12 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1 |
Clave InChI |
WWEKCPWUOZWBRI-USXYKIIOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Sinónimos |
Herbacetin 8-O-β-D-glucopyranoside; 8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Herbacin (glycoside) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



